molecular formula C16H14F2N2O2 B5743179 N,N'-bis(2-fluorophenyl)succinamide

N,N'-bis(2-fluorophenyl)succinamide

Cat. No.: B5743179
M. Wt: 304.29 g/mol
InChI Key: BMDSJVDBRUFMFI-UHFFFAOYSA-N
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Description

N,N'-Bis(2-fluorophenyl)succinamide is a bis-aryl succinamide derivative featuring two 2-fluorophenyl groups attached to the nitrogen atoms of a succinamide backbone.

Synthesis: The general synthesis involves reacting succinic anhydride with substituted anilines. For example, N-(2-methylphenyl)succinamic acid is synthesized by treating succinic anhydride with o-toluidine in toluene, followed by purification via recrystallization . Similarly, fluorinated analogs like this compound likely form through condensation of succinic anhydride with 2-fluoroaniline.

Properties

IUPAC Name

N,N'-bis(2-fluorophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c17-11-5-1-3-7-13(11)19-15(21)9-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDSJVDBRUFMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features :

  • The 2-fluorophenyl groups introduce steric hindrance and electronic effects due to fluorine's electronegativity.
  • Antiparallel conformations of N–H and C=O bonds are expected, similar to N,N'-bis(3-chlorophenyl)succinamide .
  • Fluorine's small atomic radius may allow tighter crystal packing compared to bulkier substituents like methyl or chlorine.

Potential Applications:

  • Material Science : Fluorinated aromatic amines are used in optoelectronic materials , implying possible utility in functional polymers.

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation

The position and nature of substituents significantly influence molecular geometry:

Compound Substituent (Position) Dihedral Angle (°) Key Observations
N,N'-Bis(2-fluorophenyl)succinamide* F (ortho) ~60 (inferred) Steric hindrance from ortho-F increases dihedral angle vs. meta-substituted analogs.
N,N'-Bis(3-chlorophenyl)succinamide Cl (meta) 32.8 Smaller dihedral angle due to reduced steric effects.
N,N'-Bis(2-methylphenyl)succinamide CH₃ (ortho) 62.1 Larger dihedral angle due to steric bulk of methyl.

*Inferred based on steric/electronic similarities to ortho-substituted analogs.

Key Trends :

  • Ortho substituents (F, CH₃) induce larger dihedral angles (>60°) compared to meta substituents (Cl, ~32.8°) due to steric repulsion .
  • Fluorine's electronegativity may polarize the amide N–H bond, enhancing hydrogen-bonding strength relative to CH₃ or Cl .

Crystal Packing and Hydrogen Bonding

Hydrogen-bonding patterns govern crystal packing and stability:

Compound Hydrogen Bonding Pattern Crystal Packing
This compound* N–H···O chains (predicted) Likely layered or chain structures.
N,N'-Bis(3-chlorophenyl)succinamide N–H···O chains along [100] Linear chains stabilized by Cl’s electronegativity.
N,N'-Bis(2-methylphenyl)succinamide N–H···O layers parallel to bc plane Layered packing due to methyl’s steric bulk.

*Predicted based on analog data.

Impact of Halogens :

  • Chlorine's larger size and polarizability may lead to longer C–X bond lengths (C–Cl: 2.064 Å ) vs. C–F (~1.34 Å ).
  • Fluorine’s electronegativity could strengthen N–H···O interactions, improving thermal stability .

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